4-(Prop-2-yn-1-yl)piperazin-2-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4-(Prop-2-yn-1-yl)piperazin-2-one is a 4-substituted piperazin-2-one heterocycle (C7H10N2O, MW 138.17 g/mol) featuring a terminal alkyne moiety. This structural motif places it within the class of propargyl-piperazinones, which serve as versatile intermediates in medicinal chemistry.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1219606-29-7
Cat. No. B2510615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)piperazin-2-one
CAS1219606-29-7
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESC#CCN1CCNC(=O)C1
InChIInChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(10)6-9/h1H,3-6H2,(H,8,10)
InChIKeyLLADQKTVQKKMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Prop-2-yn-1-yl)piperazin-2-one (CAS 1219606-29-7): A Propargyl-Functionalized Piperazinone Scaffold for Click Chemistry and PROTAC Research


4-(Prop-2-yn-1-yl)piperazin-2-one is a 4-substituted piperazin-2-one heterocycle (C7H10N2O, MW 138.17 g/mol) featuring a terminal alkyne moiety. This structural motif places it within the class of propargyl-piperazinones, which serve as versatile intermediates in medicinal chemistry [1]. Its core scaffold is a privileged structure in drug discovery, while the 4-propynyl substituent provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. The compound is commercially available with a typical purity of ≥95%, as verified by supplier analytical data .

Why 4-(Prop-2-yn-1-yl)piperazin-2-one Cannot Be Replaced by Common Piperazinone Analogs


The value of 4-(prop-2-yn-1-yl)piperazin-2-one is defined by the synergistic combination of its regiospecific substitution and its terminal alkyne handle. Replacing it with a generic 1-substituted piperazin-2-one alters the vector of the functional handle, which can disrupt downstream pharmacophore geometry [1]. Substituting the propargyl group for an alkyl (e.g., 4-methyl) or allyl group eliminates the capacity for copper-catalyzed click chemistry, a critical reaction for constructing targeted protein degraders (PROTACs) and bioconjugates [2]. Thus, non-specific substitution risks losing both synthetic utility and the ability to generate active compounds in structure-activity relationship (SAR) programs.

Quantifiable Differentiation Evidence for 4-(Prop-2-yn-1-yl)piperazin-2-one vs. Structural Analogs


Regiospecific 4-Substitution Provides a Distinct Chemical Biology Vector Compared to 1-Substituted Isomers

4-(Prop-2-yn-1-yl)piperazin-2-one is the regioisomer of 1-(prop-2-yn-1-yl)piperazin-2-one. The position of the propargyl substituent on the piperazinone ring dictates the spatial trajectory of the alkyne click handle, a critical parameter in linker design for bifunctional molecules like PROTACs [1]. While the 1-substituted isomer projects the handle from the amide nitrogen, the 4-substituted isomer projects it from the amine nitrogen, offering an alternative exit vector that can be crucial for maintaining target protein degradation activity when linker geometry must be optimized [1]. This regiospecificity is demonstrated by the distinct synthetic route required; the compound is synthesized via N-alkylation of piperazin-2-one with propargyl bromide, a method distinct from that used for 1-substituted isomers [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Terminal Alkyne Enables Unique Click Chemistry Reactivity Absent in Non-Alkyne Analogs

The compound possesses a terminal alkyne group, which is a prerequisite for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1]. This reactivity is not possible with close analogs such as 4-methylpiperazin-2-one or 4-allylpiperazin-2-one. Specifically, 4-methylpiperazin-2-one (CAS 34770-60-0) lacks a π-bond entirely, while 4-allylpiperazin-2-one (CAS 59702-24-8) can undergo thiol-ene or radical reactions but not CuAAC [2]. This distinction is critical for applications in bioconjugation and PROTAC synthesis, where CuAAC is a cornerstone reaction.

Click Chemistry PROTACs Chemical Probes

Physicochemical Property Profile: Higher Lipophilicity vs. Methyl Analog May Impact Membrane Permeability

The predicted octanol-water partition coefficient (XLogP3) for 4-(prop-2-yn-1-yl)piperazin-2-one is -0.5, indicating moderate hydrophilicity [1]. In comparison, the structurally simpler 4-methylpiperazin-2-one has a reported XLogP3 of -1.09 [2]. The 0.59 log unit increase in lipophilicity for the propargyl analog suggests a potential for improved passive membrane permeability, a factor often considered in the design of CNS-penetrant or cell-active probes. Additionally, the target compound has a predicted pKa of 15.32, which is within 0.3 log units of the 4-methyl analog (predicted pKa 15.58), indicating comparable basicity at the piperazinone amine [1].

Physicochemical Properties Drug-likeness ADME

Established Commercial Purity Specification of 95% Enables Reliable Procurement for High-Throughput Screening

Multiple independent commercial suppliers (AK Scientific, Enamine, 1PlusChem) consistently specify a minimum purity of 95% for this compound, as determined by HPLC or GC-MS analysis [1]. This level of analytical validation and batch-to-batch consistency is essential for high-throughput screening (HTS) campaigns where impurities can lead to false positives or negatives. In contrast, less common or more complex piperazinone analogs may not have such standardized quality specifications publicly available, introducing procurement risk.

Procurement Quality Control High-Throughput Screening

High-Value Application Scenarios for 4-(Prop-2-yn-1-yl)piperazin-2-one in Drug Discovery and Chemical Biology


PROTAC Linker Design Requiring a Piperazinone Scaffold with a Regiospecific Alkyne Exit Vector

In the development of proteolysis-targeting chimeras (PROTACs), the choice of linker can be decisive for inducing ternary complex formation and effective target degradation. 4-(Prop-2-yn-1-yl)piperazin-2-one can serve as a linker precursor where the piperazinone ring provides rigidity and solubility, and the 4-substituted propargyl group offers a specific geometry and a click handle for modular assembly of the E3 ligase and target protein ligands [1]. Its use is preferred over the 1-substituted isomer when the linker exit vector from the secondary amine nitrogen is desired for spatial alignment of the bifunctional molecule.

Synthesis of Focused Compound Libraries via CuAAC for Phenotypic or Target-Based Screening

The terminal alkyne of 4-(prop-2-yn-1-yl)piperazin-2-one is a versatile anchor for generating diverse triazole-containing libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This is not feasible with simple alkyl-substituted piperazinones. Such libraries are valuable for screening against a range of biological targets, including kinases and CNS receptors, where the piperazinone core has known pharmacophoric relevance.

Medicinal Chemistry Optimization of Prenyl-Protein Transferase Inhibitors

The piperazin-2-one scaffold, and specifically its 4-substituted derivatives, has been successfully employed as a semi-rigid scaffold to mimic the CAAL carboxy-terminal sequence of PGGTase-I substrates, leading to the development of potent and selective inhibitors [1]. 4-(Prop-2-yn-1-yl)piperazin-2-one, bearing the propargyl group, can be elaborated into a series of candidate inhibitors where the alkyne is further functionalized or serves as a building block for structure-activity relationship studies.

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